5-chloro-2-(ethylsulfanyl)-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyrimidine-4-carboxamide
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Overview
Description
5-chloro-2-(ethylsulfanyl)-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyrimidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine ring substituted with a chloro group, an ethylsulfanyl group, and a carboxamide group, along with a benzothiophene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(ethylsulfanyl)-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyrimidine-4-carboxamide involves multiple steps, including the formation of the pyrimidine ring, the introduction of the chloro and ethylsulfanyl groups, and the coupling with the benzothiophene moiety. Common synthetic routes may involve:
Formation of the Pyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amidines and β-diketones.
Introduction of Substituents: The chloro and ethylsulfanyl groups can be introduced through nucleophilic substitution reactions using reagents like thionyl chloride and ethyl mercaptan.
Coupling with Benzothiophene: This step may involve Suzuki-Miyaura coupling reactions using palladium catalysts and boronic acids.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with various nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Sulfoxides and Sulfones: From oxidation of the ethylsulfanyl group.
Amines: From reduction of the carboxamide group.
Substituted Derivatives: From nucleophilic substitution of the chloro group.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: As a probe to study biological pathways and interactions due to its unique structure.
Medicine: Potential therapeutic applications due to its bioactive properties, including anti-inflammatory and anticancer activities.
Industry: Use in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-chloro-2-(ethylsulfanyl)-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases or interact with DNA to exert its effects .
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-ethylsulfanyl-benzothiazole: Similar structure but lacks the pyrimidine and benzothiophene moieties.
5-chloro-2-(ethylsulfanyl)benzoic acid: Similar structure but lacks the pyrimidine ring and benzothiophene moiety.
Uniqueness
The uniqueness of 5-chloro-2-(ethylsulfanyl)-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyrimidine-4-carboxamide lies in its complex structure, which combines multiple functional groups and heterocycles, providing a versatile scaffold for various applications in research and industry.
Properties
Molecular Formula |
C19H23ClN4O3S2 |
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Molecular Weight |
455.0 g/mol |
IUPAC Name |
5-chloro-2-ethylsulfanyl-N-[3-(2-methoxyethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C19H23ClN4O3S2/c1-3-28-19-22-10-12(20)15(23-19)17(26)24-18-14(16(25)21-8-9-27-2)11-6-4-5-7-13(11)29-18/h10H,3-9H2,1-2H3,(H,21,25)(H,24,26) |
InChI Key |
CVTFPECHGJMPTK-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C(C(=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCCOC)Cl |
Origin of Product |
United States |
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